3,5-Dichloro-2-pyridone

Vue d'ensemble

Description

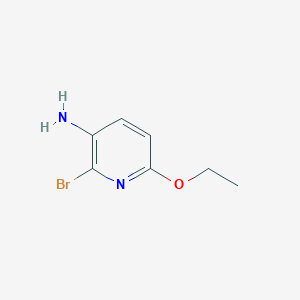

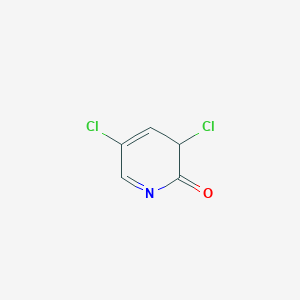

3,5-Dichloro-2-pyridone is a chemical compound with the molecular formula C5H3Cl2NO and a molecular weight of 163.989 . It is also known by other names such as 3,5-Dichloro-2-hydroxypyridine and 3,5-Dichloro-2-pyridinol .

Synthesis Analysis

The synthesis of this compound involves the interaction of 2,3,5-trichloropyridine with hydrazine hydrate . Another method involves the use of palladium acetate-catalyzed ligand-free Suzuki reactions in aqueous media .Molecular Structure Analysis

The molecular structure of this compound can be represented using the IUPAC Standard InChI: InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H, (H,8,9) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on pyridine rings, cyclization, and cycloaddition reactions . The reaction of 2,3,5-trichloropyridine under certain conditions can lead to the formation of this compound .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a white to light yellow powder to crystal .Applications De Recherche Scientifique

Applications pharmaceutiques Potentiel antituberculeux

La 3,5-Dichloro-2-pyridone a été évaluée pour ses effets inhibiteurs contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Des études ont montré que certains analogues de la pyridone, dont la this compound, présentent des concentrations minimales inhibitrices (CMI) comparables à celles des médicaments antituberculeux standard .

Applications agricoles Analyse des métabolites des pesticides et des herbicides

Ce composé est également pertinent en agriculture, en particulier dans l'analyse des métabolites des pesticides et des herbicides. Par exemple, il est impliqué dans l'étude du trichloro-2-pyridinol (TCP), un métabolite du chlorpyrifos et du triclopyr, qui sont plus toxiques que leurs composés parents .

Safety and Hazards

Orientations Futures

Given the versatile applications of compounds with pyridine rings in different areas including biology, natural compounds, dyes, and fluorescent materials, the synthesis of 2-pyridone compounds like 3,5-Dichloro-2-pyridone is an important research field . Future research could focus on developing new synthetic methods and exploring potential applications .

Mécanisme D'action

Mode of Action

It is known that the compound can undergo various chemical reactions, such as cyclization, when it interacts with other substances .

Biochemical Pathways

It has been suggested that the compound might be involved in the biodegradation of 3, 5, 6-trichloro-2-pyridinol in micrococcus luteus ml .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3,5-Dichloro-2-pyridone are not fully understood. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, a study found that a strain of Micrococcus luteus was capable of degrading this compound . This suggests that the compound may interact with enzymes and proteins in this bacterium to undergo biodegradation .

Cellular Effects

It has been shown to have an inhibitory effect on Mycobacterium tuberculosis H37Rv in vitro . This suggests that this compound may have an impact on cellular processes in this bacterium .

Molecular Mechanism

It is known that the compound can be synthesized from trichloroacetonitrile and acrolein . The product of this reaction can then be cyclized to form this compound .

Temporal Effects in Laboratory Settings

It has been shown to have a time- and concentration-dependent antimicrobial effect against Mycobacterium tuberculosis H37Rv in vitro .

Metabolic Pathways

It has been suggested that the compound may be involved in two possible degradation pathways in Micrococcus luteus: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .

Propriétés

IUPAC Name |

3,5-dichloro-3H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAVOOCMRUYTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052197 | |

| Record name | 3,5-Dichloro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5437-33-2 | |

| Record name | 3,5-Dichloro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary use of 3,5-Dichloro-2-pyridone in chemical synthesis?

A1: this compound serves as a crucial building block for synthesizing more complex molecules, particularly those with herbicidal activity. It is a key intermediate in producing alpha-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids and their derivatives, which exhibit herbicidal properties [].

Q2: What is a notable chemical reaction involving this compound?

A2: this compound can be further chlorinated to yield 2,3,5-trichloropyridine. This reaction can be achieved using chlorine donors like thionyl chloride or phosphorus oxychloride at elevated temperatures (70-150°C) [, ].

Q3: Are there alternative synthetic routes to produce 2,3,5-trichloropyridine from this compound?

A3: Yes, research indicates that reacting this compound with phosgene in the presence of an N,N-disubstituted formamide and an inert solvent at temperatures ranging from 30°C to 150°C can also yield 2,3,5-trichloropyridine [].

Q4: Can this compound undergo reactions other than chlorination?

A4: Yes, studies have shown that this compound reacts with benzenesulfonyl chlorides in the presence of triethylamine at room temperature. This reaction leads to both O- and N-sulfonylated products, demonstrating the molecule's reactivity at different sites [].

Q5: What analytical techniques are used to identify and characterize this compound?

A6: While specific techniques are not detailed in the provided abstracts, researchers likely employ a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, separation techniques like High-Performance Liquid Chromatography (HPLC) might be used, especially when analyzing complex mixtures like bacterial filtrates [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.